molecular formula C10H14 B043851 1,4-Diethylbenzene CAS No. 105-05-5

1,4-Diethylbenzene

Cat. No. B043851
CAS RN: 105-05-5
M. Wt: 134.22 g/mol
InChI Key: DSNHSQKRULAAEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Diethylbenzene can be synthesized through a novel method starting from p-diethylbenzene, which undergoes catalytic oxidation, reduction, and hydrolyzation steps to produce derivatives like 4-ethyl-α-methylbenzenemethanol and α,α′-dimethyl-1,4-benzenedimethanol. The purity of these compounds can reach up to 99.5%, and the process operates under mild conditions, showcasing the efficiency and viability of the synthesis method (Zhang Yan-hui, 2012).

Molecular Structure Analysis

The molecular structure of 1,4-diethyl- and 1,2-diethylbenzene demonstrates unique crystalline forms, where molecules are linked by various interactions, including (Ar)C-H...π and CH2...π contacts. These interactions suggest a structured organization that influences the compound's physical and chemical behavior (D. Yufit, 2013).

Chemical Reactions and Properties

The chemical reactivity of 1,4-diethylbenzene involves its capacity to undergo transformation through C—C coupling reactions, showcasing its utility in synthesizing complex organic molecules. The compound's reactivity is further highlighted by its participation in various synthesis processes, leading to the formation of functionally diverse products (Hou Hao-qing, 2008).

Physical Properties Analysis

The physical properties of 1,4-diethylbenzene, such as low melting points and specific crystalline structures, are pivotal for understanding its behavior under different conditions. These characteristics are essential for applications requiring controlled physical states and for predicting the compound's stability in various environments (D. Yufit, 2013).

Chemical Properties Analysis

1,4-Diethylbenzene exhibits a range of chemical properties, including the ability to participate in addition reactions and serve as a precursor for the synthesis of new monomers. Its chemical versatility is highlighted by its role in the synthesis of complex organic structures, indicating its importance in material science and chemical engineering (T. Tsuruta et al., 1976).

Scientific Research Applications

Application 1: Solvent

  • Summary of Application : 1,4-Diethylbenzene is used as a solvent .

Application 2: Intermediate in Organic Compound Manufacturing

  • Summary of Application : 1,4-Diethylbenzene is used as an intermediate in the manufacture of other organic compounds .

Application 3: Heat Transfer Fluid

  • Summary of Application : 1,4-Diethylbenzene is used in a mixture with methyl and/or ethyl biphenyls as a low temperature heat transfer fluid .

Application 4: Production of Crosslinked Polystyrene

  • Summary of Application : 1,4-Diethylbenzene is dehydrogenated to give divinylbenzene (DVB), which is used in the production of crosslinked polystyrene .
  • Methods of Application : The dehydrogenation reaction can be represented as follows: The resulting DVB is then used in the polymerization process to produce crosslinked polystyrene .
  • Results or Outcomes : Crosslinked polystyrene has a variety of applications, including use in ion exchange resins, adhesives, and coatings .

Application 5: Alkylation of Benzene

  • Summary of Application : Diethylbenzenes, including 1,4-Diethylbenzene, arise as side-products of the alkylation of benzene with ethylene .
  • Methods of Application : The alkylation process can be described in two steps. The first step is the industrial route to ethylbenzene, which is produced on a large scale as a precursor to styrene . The diethylbenzene is an inadvertent side product .
  • Results or Outcomes : Much diethylbenzene is recycled by transalkylation to give ethylbenzene .

Application 6: Low Temperature Heat Transfer Fluid

  • Summary of Application : 1,4-Diethylbenzene is used in a mixture with methyl and/or ethyl biphenyls as a low temperature heat transfer fluid .

Safety And Hazards

1,4-Diethylbenzene is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

1,4-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3
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InChI Key

DSNHSQKRULAAEI-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=C(C=C1)CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID4026711
Record name 1,4-Diethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO]
Record name Benzene, 1,4-diethyl-
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Boiling Point

183.7 °C
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Flash Point

55 °C, 132 °F (55 °C) (Closed cup)
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Solubility

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 24.8 mg/l @ 25 °C.
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Density

0.8620 @ 20 °C/4 °C
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Vapor Pressure

1.06 [mmHg], 1.03 mm Hg @ 25 °C
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Mechanism of Action

It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/
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Impurities

UNREACTED BENZENE, SPENT ALUMINUM CHLORIDE AND ETHYLBENZENE ARE IMPURITIES OF THE FRIEDEL-CRAFTS REACTION. /ETHYLBENZENES/, Impurities of production are propyl- and butyl-benzenes. /Diethylbenzenes/, Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process. /Diethylbenzenes/
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Product Name

1,4-Diethylbenzene

CAS RN

105-05-5
Record name 1,4-Diethylbenzene
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Melting Point

-42.83 °C
Record name 1,4-DIETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
C Pizarro, O Suárez-Iglesias, I Medina… - … of Chromatography A, 2007 - Elsevier
The binary diffusion of 1,2-diethylbenzene, 1,4-diethylbenzene, 5-tert-butyl-m-xylene and phenylacetylene at infinite dilution in supercritical carbon dioxide were measured between …
Number of citations: 29 www.sciencedirect.com
DS Yufit - Acta Crystallographica Section C: Crystal Structure …, 2013 - scripts.iucr.org
Crystals of 1,4-diethyl- and 1,2-diethylbenzene, both C10H14, and ethylbenzene, C8H9, have been grown in situ. The molecules of 1,4-diethyl- and 1,2-diethylbenzene are located …
Number of citations: 4 scripts.iucr.org
A Fischer, GN Henderson… - Australian Journal of …, 1978 - CSIRO Publishing
Nitration of 4-ethyltoluene in acetic anhydride at -20 gives the diastereoisomers of 1-ethyl-4-methyl-4-nitrocyclohexa-2,5-dienyl acetate and of 4-ethyl-1-methyl-4-nitrocyclohexa-2,5-…
Number of citations: 16 www.publish.csiro.au
Y Kubozono, M Okada, T Miyamoto, M Ata… - … Acta Part A: Molecular …, 1992 - Elsevier
4-Diethylbenzene radical cation generated in six different halocarbon matrices by 60 Co γ-ray irradiation has been studied by ESR at low temperatures. The spectra exhibit drastic …
Number of citations: 4 www.sciencedirect.com
F Gagnaire, S Boucard - Neurotoxicology, 2014 - Elsevier
2-Diethylbenzene (1,2-DEB) is used in the manufacture of some plastics. Exposure to 1,2-DEB has been shown to induce peripheral neuropathy in rats. This neurotoxicity is thought to …
Number of citations: 5 www.sciencedirect.com
A Hartwig, MAK Commission - The MAK‐Collection for …, 2002 - Wiley Online Library
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has evaluated diethylbenzene as mixture of isomers [ 25340‐17‐4 ], as well …
Number of citations: 1 onlinelibrary.wiley.com
PJ Breen, ER Bernstein, JI Seeman - The Journal of chemical physics, 1987 - pubs.aip.org
Time‐of‐flight mass spectra are presented for the S 1 ←S 0 origin region of jet‐cooled 1,2‐, 1,3‐, and 1,4‐diethylbenzene, and 2‐, 3‐, and 4‐ethyltoluene. The spectra for the …
Number of citations: 71 pubs.aip.org
EN Coker, C Jia, HG Karge - Langmuir, 2000 - ACS Publications
Differential enthalpies of adsorption (ΔH ads ) of benzene, ethylbenzene, and 1,3- and 1,4-diethylbenzene onto zeolite HY at 323 K were measured as a function of sorbate coverage …
Number of citations: 38 pubs.acs.org
S Kansiz, S Yesilbag, N Dege, E Saif… - Acta Crystallographica …, 2022 - scripts.iucr.org
The Schiff base compound, C24H24N2O4, was synthesized by the interaction of 2-hydroxy-3-methoxy benzaldehyde and 1,4-benzene dimethanamine in ethanol, and crystallizes in the …
Number of citations: 3 scripts.iucr.org
B Rajesh, M Palanichamy, V Kazansky… - Journal of Molecular …, 2002 - Elsevier
Medium pore aluminophosphate-based molecular sieves like AlPO-41, CoAPO-41, CoAPSO-41 and MnAPSO-41 have been synthesised hydrothermally using dipropylamine as the …
Number of citations: 30 www.sciencedirect.com

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